molecular formula C15H14N2OS B11202046 7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11202046
M. Wt: 270.4 g/mol
InChI Key: IREOVDHMTRHZSH-UHFFFAOYSA-N
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Description

7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a phenyl group at the 7-position and a propyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or dimethylformamide dimethyl acetal (DMF-DMA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenyl and propyl groups at specific positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

7-phenyl-3-propylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2OS/c1-2-8-17-10-16-13-12(9-19-14(13)15(17)18)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

IREOVDHMTRHZSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3

Origin of Product

United States

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